molecular formula C42H65N13O10 B108331 Saralasin CAS No. 34273-10-4

Saralasin

Cat. No. B108331
CAS RN: 34273-10-4
M. Wt: 912 g/mol
InChI Key: PFGWGEPQIUAZME-NXSMLHPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preclinical Pharmacology of Saralasin

Saralasin is a synthetic peptide that acts as an antagonist to angiotensin II (AII), a potent vasoconstrictor involved in blood pressure regulation. It has been found to be highly soluble and stable with a relatively short half-life, making its effects rapidly reversible when administered intravenously. Preclinical studies have indicated that saralasin exhibits only transient toxicosis without significant pathology or teratology, suggesting a favorable safety profile. The affinity of saralasin for angiotensin receptors has been directly correlated with its biological activity, and it has been shown to be a specific competitive antagonist of AII's effects on various systems, including vascular, renal, adrenal, cardiac, and the central nervous system. These characteristics support the potential use of saralasin as both a diagnostic and therapeutic agent for hypertension related to AII .

Use in Hypertension Diagnosis and Treatment

Clinical studies have explored the use of saralasin to identify patients with "angiotensinogenic" hypertension, which is hypertension due to excessive activity of angiotensin II. In a study involving 60 hypertensive patients, saralasin infusion led to a reduction in blood pressure in 16 "responders." These responders were characterized by elevated plasma renin activity and reduced renal blood flow, among other indicators. The use of saralasin helped to confirm that angiotensin II was the causative factor in the hypertension of these patients. Furthermore, the study suggested that saralasin could be an effective means of recognizing angiotensinogenic hypertension .

Saralasin and Renin-Sodium Relationship

Saralasin's effects on blood pressure have been shown to be more pronounced in patients with renovascular hypertension when they are mildly sodium depleted. A study demonstrated that the vasodepressor response to saralasin was observed in a higher number of patients after sodium depletion, indicating a relationship between plasma renin activity and saralasin's efficacy. This suggests that saralasin testing, particularly during states of modest sodium depletion, could be a useful tool in detecting renin-mediated hypertension .

Historical Development and Clinical Confirmation

The discovery and development of saralasin were driven by the goal of creating an AII antagonist resistant to degradation by aminopeptidases. The substitution of sarcosine in saralasin not only achieved this resistance but also unexpectedly increased its affinity for vascular smooth muscle receptors. The clinical utility of saralasin in hypertensive patients has been confirmed through various studies, reinforcing its potential as a therapeutic and diagnostic tool .

Saralasin's Partial Agonism and Its Implications

Saralasin has been characterized as a partial competitive agonist of angiotensin II. Its infusion in hypertensive patients typically results in an immediate transient pressor response followed by a sustained change in blood pressure. The response to saralasin is influenced by the pretreatment angiotensin level and sodium balance, with depressor responses more common in patients with high renin levels. However, due to its partial agonism, saralasin testing may underestimate the renin factor in blood pressure regulation, and its use in identifying renin involvement in hypertension is limited .

Screening for Renovascular Hypertension

In a study involving patients with renal artery stenosis and essential hypertension, saralasin infusion was used to screen for renovascular hypertension. The response to saralasin, indicated by a fall in blood pressure, was significantly more common in patients with renal artery stenosis compared to those with essential hypertension. This suggests that saralasin infusion could serve as a valuable screening test for renovascular hypertension .

Scientific Research Applications

Application in Endocrinology and Physiology

Saralasin has been studied as an angiotensin II (Ang II) receptor blocker . It has been found to induce neurite outgrowth in NG108-15 cells to a similar extent as the endogenous Ang II . These cells express mainly the AT2 receptor in their undifferentiated state .

Method of Application

The method of application involved preincubation with the AT2 receptor selective antagonist PD 123,319 . This suggests that the observed outgrowth was mediated by the AT2 receptor .

Results

Neither saralasin nor sarile reduced the neurite outgrowth induced by Ang II . This proves that the two octapeptides do not act as antagonists at the AT2 receptor and may be considered as AT2 receptor agonists .

Application in Cardiovascular Research

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity . It has been used in cardiovascular research due to its effects on vascular smooth muscle AT II receptors .

Method of Application

The aminopeptide sequence for saralasin differs from angiotensin II at three sites . These modifications increase the affinity for vascular smooth muscle AT II receptors and make saralasin resistant to degradation by aminopeptidases .

Application in Neurology

Saralasin has been studied for its effects on the nervous system . It has been found to induce neurite outgrowth in NG108-15 cells, which express mainly the AT2 receptor in their undifferentiated state .

Method of Application

The method of application involved preincubation with the AT2 receptor selective antagonist PD 123,319 . This suggests that the observed outgrowth was mediated by the AT2 receptor .

Results

Neither saralasin nor sarile reduced the neurite outgrowth induced by Ang II . This proves that the two octapeptides do not act as antagonists at the AT2 receptor and may be considered as AT2 receptor agonists .

Method of Application

The aminopeptide sequence for saralasin differs from angiotensin II at three sites . These modifications increase the affinity for vascular smooth muscle AT II receptors and make saralasin resistant to degradation by aminopeptidases .

Results

Despite its initial promise, saralasin was discontinued due to many false-positive and false-negative reports .

Application in Respiratory Research

Saralasin has been studied for its effects on respiratory rate and tidal volume variability in freely moving Wistar rats .

Method of Application

The method of application involved intracerebroventricular administration of the angiotensin II receptor antagonist saralasin .

Results

The results of this study are not explicitly mentioned in the source . For detailed results, you may want to refer to the original research paper.

Application in Evaluating Role of Angiotensin II

Saralasin, a specific competitive inhibitor of angiotensin II, was used to evaluate the role of angiotensin II in normal man .

Method of Application

Saralasin was given by graded intravenous infusion (1–20 μg/kg/min over 1 h) to 6 healthy young volunteers .

Results

The results of this study are not explicitly mentioned in the source . For detailed results, you may want to refer to the original research paper.

Future Directions

Saralasin was used to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 because of many false-positive and false-negative reports . The future directions of Saralasin are not detailed in the available resources.

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWGEPQIUAZME-NXSMLHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39698-78-7 (acetate, hydrated)
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046549
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saralasin

CAS RN

34273-10-4
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saralasin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saralasin
Reactant of Route 2
Reactant of Route 2
Saralasin
Reactant of Route 3
Reactant of Route 3
Saralasin
Reactant of Route 4
Reactant of Route 4
Saralasin
Reactant of Route 5
Reactant of Route 5
Saralasin
Reactant of Route 6
Saralasin

Citations

For This Compound
10,100
Citations
GH Anderson Jr, DH Streeten, TG Dalakos - Circulation Research, 1977 - Am Heart Assoc
… II than did hypertensive nonresponders to saralasin and normal subjects on an uncontrolled … the pressor response to saralasin. In summary, the pressor response to saralasin, as de…
Number of citations: 101 www.ahajournals.org
DHP Streeten, GH Anderson, JM Freiberg… - New England Journal …, 1975 - Mass Medical Soc
… using a specific angiotensin II antagonist, saralasin (P-113, 1-… Among 60 hypertensive patients, saralasin infusion reduced … when it was reduced by saralasin and, with one possible …
Number of citations: 369 www.nejm.org
AW Castellion, RW Fulton - Kidney International Supplement, 1979 - search.ebscohost.com
… publications have appeared in which saralasin acetate' (Sar… saralasin in this report) has been used to elucidate the mechanisms of hypertension and the RA system or in which saralasin …
Number of citations: 32 search.ebscohost.com
DB Case, JM Wallace, HJ Keim, JE Sealey… - The American journal of …, 1976 - Elsevier
… The present study reaffirms that saralasin infusion consistently and … The degree to which saralasin lowered blood pressure was … We conclude that saralasin does not really antagonize …
Number of citations: 226 www.sciencedirect.com
DT Pals, GS Denning Jr… - Kidney International …, 1979 - search.ebscohost.com
The research environment in which saralasin was discovered has been described, and illustrations of the rationale which contributed to its synthesis, selection for development, and …
Number of citations: 33 search.ebscohost.com
DB Case, JM Wallace, HJ Keim, MA Weber… - The American Journal of …, 1976 - Elsevier
This study was designed to examine more closely the differences in blood pressure responses in hypertensive patients to two agents which block the renin-angiotensin system. …
Number of citations: 232 www.sciencedirect.com
AF Moore, RW Fulton - Drug Development Research, 1984 - Wiley Online Library
… 3) A blood-pressure lowering response to saralasin evident only … saralasin and the renin-angiotensin system, the renin-angiotensin system itself will be briefly reviewed before saralasin …
Number of citations: 22 onlinelibrary.wiley.com
WA Pettinger, HC Mitchell - New England Journal of Medicine, 1975 - Mass Medical Soc
… After propranolol withdrawal, saralasin caused hypotension (100/60 mm Hg or less) in five. … and diminished the hypotensive response to saralasin. Saralasin induced renin release in all …
Number of citations: 117 www.nejm.org
JM Wallace, DB Case, JH Laragh, HJ Keim… - Circulation …, 1979 - Am Heart Assoc
Saralasin, 10 microgram/kg per min, caused an immediate rise in blood pressure in 52 of 57 (91.2%) hypertensive patients. The increase in diastolic pressure averaged 18.8 +/- 1.83 …
Number of citations: 13 www.ahajournals.org
MO Guimond, M Hallberg, N Gallo-Payet… - ACS Medicinal …, 2014 - ACS Publications
… AT 1 receptor blockers sarile and saralasin indeed might act as agonists rather than antagonists at the AT 2 receptor. We herein report that saralasin and sarile are AT 2 receptor …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.